molecular formula C21H21N3O4 B2968326 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-69-5

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2968326
CAS No.: 1021081-69-5
M. Wt: 379.416
InChI Key: SVFUBFIQNFPNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide (CAS: 946323-02-0) is a benzamide derivative with a molecular formula of C23H22N4O4 and a molecular weight of 418.4 g/mol . Its structure features a 3,5-dimethoxy-substituted benzamide core linked to a 2-methylphenyl group, which is further substituted with a 6-methoxypyridazin-3-yl moiety. The SMILES notation (COc1cc(OC)cc(C(=O)Nc2cc(-c3cn4nc(OC)ccc4n3)ccc2C)c1) highlights the methoxy groups, pyridazine ring, and benzamide backbone .

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFUBFIQNFPNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
3,5-Dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide (Target) C23H22N4O4 3,5-Dimethoxybenzamide, 6-methoxypyridazin-3-yl, 2-methylphenyl Not explicitly stated
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide) C25H24N4O5S Sulfamoyl, 1,3,4-oxadiazole, 4-methoxyphenylmethyl Antifungal (vs. Candida spp.)
N-{5-[(Cyclopropylamino)carbonyl]-2-methylphenyl}-3-fluoro-4-(pyridin-2-ylmethoxy)benzamide C24H23FN4O3 Cyclopropylamino carbonyl, 3-fluoro, pyridin-2-ylmethoxy Cytokine inhibitor (sustained release)
N-[5-Chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl]benzamide C22H17Cl2N2O 5-Chloro, 4-(chlorophenyl-cyano)methyl SPAK kinase inhibitor (ischemic stroke)
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]benzamide C21H19FN6O2S Thioether-linked oxadiazole, cyano-fluorophenylamino Anticancer, antiviral
4-[[5-[(2R)-2-Methyl-4,4,4-trifluorobutyl]carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide C32H33F3N4O5S Trifluorobutyl, sulfonyl, indolecarboxamide Leukotriene D4/E4 antagonist

Key Structural and Functional Differences

In contrast, LMM5 and LMM11 () incorporate sulfamoyl and oxadiazole groups, which are associated with antifungal activity . ’s dichloro-cyano derivative exhibits strong kinase inhibition due to hydrophobic and electron-withdrawing substituents, while the target compound’s methoxy groups may reduce lipophilicity but improve solubility .

Heterocyclic Motifs

  • The pyridazine ring in the target compound differs from oxadiazole (LMM5, ) or indole () systems. Pyridazines are less common in medicinal chemistry but offer unique π-π stacking and dipole interactions .

Therapeutic Targets Compounds like ’s cytokine inhibitor and ’s leukotriene antagonist demonstrate how minor structural changes (e.g., cyclopropylamino vs. trifluorobutyl) redirect activity toward distinct pathways .

Pharmacokinetic Considerations

  • The target compound ’s methoxy groups likely improve metabolic stability compared to ’s thioether-linked derivatives, which may undergo oxidative degradation.
  • ’s formulation patent highlights the importance of alkaline foaming agents for dissolution, suggesting the target compound may require similar optimization for bioavailability .

Biological Activity

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C19H19N3O5S
Molecular Weight: 389.43 g/mol

Structure

The structural components of the compound include:

  • Methoxy groups at positions 3 and 5 of the benzamide.
  • A pyridazinyl moiety which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-cancer Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role as an anti-cancer agent.
  • Antioxidant Properties: The compound has shown promise in reducing oxidative stress by scavenging free radicals.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Study on Anti-Cancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Concentration (µM)Cell Viability (%)Caspase-3 Activity (Relative Units)
01001.0
10751.5
20503.0
40206.0

Study on Antioxidant Activity

In another study assessing the antioxidant capacity using DPPH radical scavenging assay, the compound exhibited significant scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

CompoundIC50 Value (µM)
3,5-dimethoxy-N-[...]25
Ascorbic Acid20

Enzyme Inhibition Studies

The compound was evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Results indicated that it effectively inhibited tyrosinase activity in a concentration-dependent manner.

Concentration (µM)Tyrosinase Inhibition (%)
00
1030
2060
4085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.